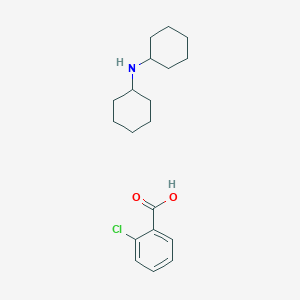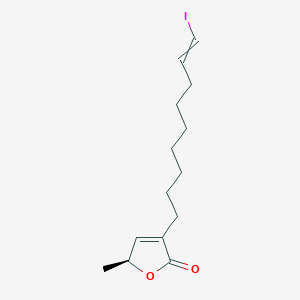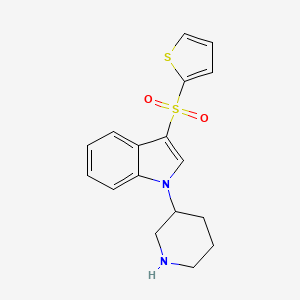
2-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzoic acid: and N-cyclohexylcyclohexanamine are two distinct chemical compounds. 2-Chlorobenzoic acid is an organic compound with the formula ClC₆H₄CO₂H. It is one of three isomeric chlorobenzoic acids and is known for being the strongest acid among them . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom.
Métodos De Preparación
2-Chlorobenzoic Acid
-
Synthetic Routes
Oxidation of 2-chlorotoluene: This method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent.
Hydrolysis of α,α,α-trichloro-2-toluene: This method involves the hydrolysis of α,α,α-trichloro-2-toluene to produce 2-chlorobenzoic acid.
-
Industrial Production Methods
N-cyclohexylcyclohexanamine
-
Synthetic Routes
Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
-
Industrial Production Methods
- The industrial production of N-cyclohexylcyclohexanamine often involves reductive amination on a large scale using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Chlorobenzoic Acid
-
Types of Reactions
-
Common Reagents and Conditions
Potassium Permanganate: Used in the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid.
Ammonia: Used in substitution reactions to replace the chlorine atom with an amino group.
-
Major Products
2-Aminobenzoic Acid: Formed from the substitution of the chlorine atom with an amino group.
Chlorobenzene: Formed from the decarboxylation of 2-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
-
Types of Reactions
Reductive Amination: The primary method for synthesizing N-cyclohexylcyclohexanamine involves the reductive amination of cyclohexanone with cyclohexylamine.
-
Common Reagents and Conditions
Sodium Borohydride: A reducing agent used in the reductive amination process.
Hydrogen Gas with Catalyst: Used in the catalytic hydrogenation process for reductive amination.
-
Major Products
N-cyclohexylcyclohexanamine: The primary product formed from the reductive amination of cyclohexanone with cyclohexylamine.
Aplicaciones Científicas De Investigación
2-Chlorobenzoic Acid
Chemistry: Used as a precursor in the synthesis of various organic compounds, including drugs, food additives, and dyes.
Biology: Studied for its degradation by microorganisms such as Pseudomonas aeruginosa.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used as an intermediate in the production of fungicides, insecticides, and acaricides.
N-cyclohexylcyclohexanamine
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological systems.
Industry: Used as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
2-Chlorobenzoic Acid
- The mechanism of action of 2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes and disrupt metabolic pathways .
N-cyclohexylcyclohexanamine
- The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific receptors and enzymes in biological systems. It can modulate the activity of these targets and influence various physiological processes.
Comparación Con Compuestos Similares
2-Chlorobenzoic Acid
Similar Compounds: 3-chlorobenzoic acid, 4-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
Similar Compounds: Cyclohexylamine, N-methylcyclohexylamine.
Uniqueness: N-cyclohexylcyclohexanamine has unique steric and electronic properties due to the presence of two cyclohexyl groups attached to the nitrogen atom.
Propiedades
Número CAS |
817177-03-0 |
|---|---|
Fórmula molecular |
C19H28ClNO2 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
2-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
Clave InChI |
MITCEDXKXWWNJW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)


![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)






![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

